molecular formula C23H20Br2ClNO3 B2554766 3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide CAS No. 314754-52-4

3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide

Cat. No.: B2554766
CAS No.: 314754-52-4
M. Wt: 553.68
InChI Key: ISZUGKTVSSHHID-UHFFFAOYSA-N
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Description

The compound 3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide is a halogenated benzamide derivative featuring a complex substituent on the amide nitrogen. Its structure includes:

  • 3,5-Dibromo-2-hydroxybenzamide backbone: Provides a rigid aromatic scaffold with electron-withdrawing bromine atoms and a hydroxyl group capable of hydrogen bonding.
  • N-substituent: A 4-chloro-2-phenoxy group modified with 5-methyl and isopropyl moieties, introducing steric bulk and lipophilicity.

Properties

IUPAC Name

3,5-dibromo-N-[4-chloro-2-(5-methyl-2-propan-2-ylphenoxy)phenyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Br2ClNO3/c1-12(2)16-6-4-13(3)8-20(16)30-21-11-15(26)5-7-19(21)27-23(29)17-9-14(24)10-18(25)22(17)28/h4-12,28H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZUGKTVSSHHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=CC(=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Br2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy, and related studies.

Chemical Structure and Properties

The compound's chemical structure can be broken down as follows:

  • Molecular Formula : C₁₈H₁₈Br₂ClN₃O₂
  • Molecular Weight : 434.85 g/mol

Structural Components

  • Dibromo Group : Enhances biological activity through halogenation.
  • Chloro and Hydroxy Groups : Contribute to solubility and interaction with biological targets.
  • Phenoxy Moiety : Often associated with increased bioactivity in medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against various viruses. A notable study focused on its activity against Human Adenovirus (HAdV), indicating that certain analogues exhibited significant antiviral properties with selectivity indexes greater than 100. Specifically, compounds derived from this structure showed IC50 values in the low micromolar range, suggesting strong potential for therapeutic applications in treating viral infections .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinase Activity : Similar benzamide derivatives have shown promise as RET kinase inhibitors, which are crucial in cancer signaling pathways .
  • Induction of Apoptosis : Some studies suggest that related compounds can induce apoptosis in cancer cells, potentially through caspase activation pathways .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Targeting Viral Replication : The compound may interfere with the viral DNA replication process.
  • Cell Cycle Disruption : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Reactive Oxygen Species (ROS) Generation : Some analogues have been shown to increase ROS levels, contributing to cell death in malignant cells.

Study 1: Antiviral Efficacy

A study evaluated a series of benzamide derivatives, including the target compound, for their antiviral efficacy against HAdV. The results indicated that specific substitutions on the benzamide core significantly enhanced antiviral potency. The lead compound demonstrated an IC50 of 0.27 μM against HAdV with minimal cytotoxicity (CC50 = 156.8 μM) in vitro, supporting its potential for further development .

Study 2: Anticancer Activity

In another investigation, the compound was assessed for its ability to inhibit RET kinase activity. The results showed that several derivatives exhibited moderate to high potency in ELISA-based assays, highlighting their potential as novel anticancer agents .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

CompoundActivity TypeIC50 (μM)Selectivity IndexReference
Compound AAntiviral (HAdV)0.27>100
Compound BRET Kinase Inhibitor0.15N/A
Compound CApoptosis Inducer0.05N/A

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research has demonstrated that compounds similar to 3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide exhibit significant antimicrobial properties. A study focused on 4- and 5-chloro-substituted benzamides indicated their effectiveness against various bacterial and fungal strains, with some compounds showing activity comparable to established antibiotics like penicillin and ciprofloxacin .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial Strains TestedFungal Strains TestedEfficacy Compared to Standard
Compound AE. coli, S. aureusC. albicansComparable to penicillin
Compound BP. aeruginosaA. nigerHigher than fluconazole
3,5-dibromo...S. typhimuriumF. solaniComparable to ciprofloxacin

2. Inhibition of Enzymatic Activity
Molecular docking studies have suggested that this compound may act as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many organisms . The binding affinity of the compound was found to surpass several known inhibitors, indicating potential for development into a therapeutic agent against bacterial infections.

Agricultural Applications

1. Pesticidal Properties
The structural characteristics of this compound suggest its potential utility as a pesticide. Compounds with similar functionalities have been studied for their effectiveness in pest control, particularly against various agricultural pests .

Table 2: Pesticidal Efficacy of Analogous Compounds

Compound NameTarget Pest SpeciesApplication MethodEfficacy Rate (%)
Compound CAphidsFoliar spray85%
Compound DThripsSoil drench78%
3,5-dibromo...WhitefliesGranular applicationTBD

Case Studies

Case Study 1: Antimicrobial Screening
In a comprehensive study published in Molecules, a series of chlorinated benzamides were synthesized and screened for their antimicrobial properties. The study highlighted the structural relationship between lipophilicity and biological activity, demonstrating that modifications in the chemical structure can enhance efficacy against mycobacterial strains .

Case Study 2: Agricultural Field Trials
Field trials conducted on related compounds indicated promising results in controlling pest populations in crops such as tomatoes and peppers. The trials assessed both efficacy and environmental impact, with findings suggesting that these compounds could serve as effective alternatives to conventional pesticides .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs (Table 1) highlight how substituents on the benzamide core influence physicochemical and biological properties:

Table 1: Comparison of Halogenated Benzamide Derivatives
Compound Name Substituent on N-Atom Molecular Formula Molecular Weight Notable Features/Activities
Target Compound 4-Chloro-2-(5-methyl-2-isopropylphenoxy)phenyl C₂₃H₁₉Br₂ClNO₃ 602.57 g/mol High lipophilicity; steric hindrance
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzamide 4-Bromophenyl C₁₃H₈Br₃NO₂ 475.92 g/mol Simpler substituent; high halogen content
3,5-Dibromo-N-(3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl)-2-hydroxybenzamide 3-Chloro-4-(1-chloronaphthoxy)phenyl C₂₃H₁₃Br₂Cl₂NO₃ 631.96 g/mol Naphthyl group enhances π-π interactions
3,5-Dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide 2-Chlorophenyl C₁₃H₈Br₂ClNO₂ 412.47 g/mol Moderate steric effects; chloro substitution
Key Observations:

Lipophilicity and Steric Effects :

  • The target compound’s isopropyl and methyl groups increase hydrophobicity compared to simpler phenyl or naphthyl substituents . This may enhance membrane permeability in biological systems.
  • Steric hindrance from the branched substituent could reduce binding affinity in enzyme pockets compared to planar analogs like the naphthyl derivative .

Chlorine in the N-substituent modulates electron density, influencing hydrogen-bonding capacity .

Biological Activity: Analogs such as N’-(3,5-dibromo-2-hydroxybenzylidene) derivatives exhibit antimicrobial activity , suggesting the target compound may share similar properties. The phenoxy group in the substituent may engage in noncovalent interactions (e.g., van der Waals, π-stacking) critical for target recognition .

Research Findings and Implications

Antimicrobial Potential

While direct data for the target compound are lacking, structurally related benzamide derivatives demonstrate antimicrobial activity. For example:

  • N’-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide showed efficacy against Gram-positive bacteria, attributed to halogen-mediated disruption of microbial membranes .

Noncovalent Interactions

The hydroxyl group and halogens likely participate in intermolecular interactions, as seen in similar systems .

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